molecular formula C₆H₁₀N₂O₂S B021257 S-(2-Cyanoethyl)cysteine CAS No. 3958-13-2

S-(2-Cyanoethyl)cysteine

Cat. No.: B021257
CAS No.: 3958-13-2
M. Wt: 174.22 g/mol
InChI Key: AIFKTVSJRSBYCY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Cyanoethyl)cysteine is a derivative of the amino acid cysteine, where a cyanoethyl group is attached to the sulfur atom of cysteine. This compound is of significant interest due to its role in the metabolism of acrylonitrile, a chemical found in tobacco smoke and various industrial processes. Acrylonitrile is metabolized in the body to form this compound, which can be used as a biomarker for exposure to this potentially carcinogenic compound .

Scientific Research Applications

S-(2-Cyanoethyl)cysteine has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of S-(2-Cyanoethyl)cysteine is the SH groups of proteins or the tripeptide glutathione . These targets play a crucial role in the detoxification process of the body, helping to neutralize harmful substances.

Mode of Action

This compound interacts with its targets through a process known as alkylation . As a directly alkylating agent, it reacts via addition preferably with strongly nucleophilic centers, for example, the SH groups of proteins or the tripeptide glutathione .

Biochemical Pathways

The compound affects two main biochemical pathways. The first is the oxidative pathway , where it is metabolized via glycidonitrile and glycolaldehyde cyanohydrin to cyanide (CN−), which is transformed to thiocyanate . The second pathway is the glutathione-dependent pathway , where it proceeds via cyanoethylation of glutathione, to N-acetyl-S-(2-cyanoethyl)cysteine (AN-mercapturic acid) as a final product .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that the compound’s interaction with its targets can lead to the formation of adducts such as s-(2-carboxyethyl)cysteine, which is formed by hydrolysis of s-(2-cyanoethyl)cystine . These adducts can be measured and used as biomarkers for exposure to certain substances.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to volatile organic compounds (VOCs) like acrylonitrile, which is present in tobacco smoke, can lead to the formation of this compound . Therefore, the compound’s action can be influenced by factors such as smoking and exposure to industrial pollutants.

Future Directions

The future directions of “S-(2-Cyanoethyl)cysteine” research could involve further investigation into its synthesis, particularly in relation to acrylonitrile metabolism . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(2-Cyanoethyl)cysteine can be synthesized through the reaction of cysteine with acrylonitrile. The reaction typically involves the nucleophilic addition of the thiol group of cysteine to the carbon-carbon double bond of acrylonitrile, forming the cyanoethyl group attached to the sulfur atom. The reaction is usually carried out in an aqueous medium under mild conditions to prevent the decomposition of the reactants and products .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of cysteine with acrylonitrile. The process is optimized to ensure high yield and purity of the product. This involves controlling the reaction temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can also undergo reduction reactions, where the cyano group is reduced to an amine group. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: this compound can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific formation from acrylonitrile and its role as a biomarker for exposure to this potentially carcinogenic compound. Its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKTVSJRSBYCY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960192
Record name S-(2-Cyanoethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3958-13-2
Record name S-(2-Cyanoethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Cyanoethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(2-Cyanoethyl)cysteine
Reactant of Route 2
Reactant of Route 2
S-(2-Cyanoethyl)cysteine
Reactant of Route 3
Reactant of Route 3
S-(2-Cyanoethyl)cysteine
Reactant of Route 4
Reactant of Route 4
S-(2-Cyanoethyl)cysteine
Reactant of Route 5
Reactant of Route 5
S-(2-Cyanoethyl)cysteine
Reactant of Route 6
Reactant of Route 6
S-(2-Cyanoethyl)cysteine
Customer
Q & A

Q1: What is S-(2-Cyanoethyl)cysteine (CEC) and how is it formed?

A1: this compound (CEC) is a metabolite of acrylonitrile (AN), a chemical used in various industrial processes. AN can be metabolized through two main pathways: direct conjugation with glutathione or epoxidation. CEC is formed through the glutathione conjugation pathway, where acrylonitrile reacts with glutathione, catalyzed by glutathione S-alkenetransferases. [] This pathway represents a major route of acrylonitrile metabolism. [] CEC is further metabolized into N-acetyl-S-(2-cyanoethyl)cysteine (AcCEC), the main metabolite of AN found in the urine of rats and rabbits. []

Q2: How does the excretion of CEC and AcCEC differ between species?

A2: Studies show variations in the excretion patterns of AN metabolites between species. For instance, mice excrete tenfold more thiodiglycolic acid, a metabolite derived from cyanoethylene oxide (CEO), than rats. [] Although this difference exists in the oxidative processing of glutathione conjugates, it may not be toxicologically significant. [] The ratio of AN epoxidation to glutathione conjugation also differs between rats (0.50) and mice (0.67), potentially impacting the toxicity and carcinogenicity of acrylonitrile. [, ]

Q3: What analytical methods are employed to identify and quantify AN metabolites like CEC and AcCEC?

A3: Several techniques are used to analyze AN metabolites. Early research utilized paper chromatography and comparison with synthesized standards to identify AcCEC in rabbit urine. [] Later studies employed more advanced techniques like reverse-phase HPLC and gas chromatography-mass spectrometry to isolate and identify metabolites in rat urine. [, ] Carbon-13 NMR spectroscopy has also proven effective in identifying and quantifying various metabolites, including thiocyanate, N-acetyl-S-(2-cyanoethyl)cysteine, N-acetyl-S-(2-hydroxyethyl)cysteine, N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, thiodiglycolic acid, thionyldiacetic acid, and S-(carboxymethyl)cysteine or its N-acetyl derivative in the urine of rats and mice. [] For simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine, liquid chromatography-tandem mass spectrometry (RRLC-MS-MS) has been successfully applied. []

Q4: What is the significance of studying AN metabolism and metabolites like CEC?

A4: Understanding AN metabolism is crucial due to the chemical's potential toxicity and carcinogenicity. Studying metabolites like CEC provides insight into the metabolic pathways of AN and helps assess the potential health risks associated with exposure. [, ] Identifying and quantifying specific metabolites in urine, like AcCEC and CEMA, can serve as biomarkers for monitoring and assessing acrylonitrile exposure in individuals. [, ] This information is essential for establishing safety guidelines and developing strategies to minimize the negative health impacts of acrylonitrile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.